

minimizing the impact of propargite on beneficial predatory mites

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Compound of Interest

Compound Name: *Propargite*

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Technical Support Center: Propargite and Predatory Mites

This technical support center provides researchers, scientists, and drug development professionals with essential information for minimizing the impact of the acaricide **propargite** on beneficial predatory mites during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is **propargite** and what is its primary mode of action? A1: **Propargite** is a non-systemic, organosulfur acaricide used to control various phytophagous mites.[1][2] Its primary mode of action is the inhibition of mitochondrial ATP synthase, which disrupts the mite's normal respiratory metabolism, leading to death.[3][4] It acts primarily through contact and stomach poisoning.[1][3][5]

Q2: Is **propargite** selective? How does it affect beneficial predatory mites? A2: **Propargite** is considered a selective acaricide.[2] It is highly effective against plant-feeding mites like those in the Tetranychidae family but is designed to be relatively safe for many beneficial insects and predatory mites when used as directed.[1][2] However, sublethal effects on predatory mites can still occur, impacting their longevity, fecundity, and population growth rates.[6][7][8]

Q3: What are the documented sublethal effects of **propargite** on predatory mites? A3: Sublethal concentrations of **propargite** can have significant impacts on predatory mites.

Studies on *Amblyseius swirskii* revealed that sublethal doses affected the total life span and longevity of treated females.^{[6][7]} Additionally, reproductive and total fecundity in the subsequent generation were also negatively impacted.^{[6][7]} In another study involving the predator *Macrolophus pygmaeus*, sublethal concentrations of **propargite** adversely affected population statistics, including the intrinsic rate of increase (r) and the net reproductive rate (R_0).^[8]

Q4: What environmental factors influence the efficacy and toxicity of **propargite**? A4: Temperature is a critical factor. **Propargite**'s efficacy is better in environments above 20°C; its effectiveness weakens as the temperature decreases below this point.^[1] High temperature and high humidity may increase the risk of phytotoxicity on young plants, necessitating a reduction in concentration.^[1]

Q5: Are there strategies to manage resistance to **propargite** in target pests while protecting predatory mites? A5: Yes. To delay resistance development in target pests like the two-spotted spider mite (*Tetranychus urticae*), it is crucial to rotate **propargite** with acaricides that have different modes of action.^{[9][10][11]} Integrating biological controls, such as releasing predatory mites, helps reduce the selection pressure for resistance.^{[12][13]} Monitoring pest populations and applying acaricides only when economic thresholds are met are key principles of Integrated Pest Management (IPM) that help preserve beneficial populations.^{[9][10]}

Q6: Can **propargite** be mixed with other pesticides? A6: **Propargite** should not be mixed with Bordeaux mixture or other strong alkaline pesticides.^[1]

Troubleshooting Guide

Q: My predatory mite population is declining unexpectedly after a low-concentration **propargite** application. What could be the cause? A: Several factors could be at play even with low concentrations:

- **Sublethal Effects:** As documented, even sublethal doses that do not cause immediate mortality can reduce fecundity, longevity, and the intrinsic rate of increase of the predatory mite population over time.^{[6][8]}
- **Contaminated Food Source:** If the predatory mites are feeding on prey that has been treated with **propargite**, they may ingest a lethal or significant sublethal dose.

- Environmental Stressors: High temperatures, which can increase **propargite**'s activity, might exacerbate its toxic effects on predatory mites.^[1]
- Species Sensitivity: The specific species of predatory mite you are using may have a higher intrinsic sensitivity to **propargite** than others.

Q: I am observing high variability in my leaf disc bioassay results for **propargite** toxicity. What are the potential sources of error? A: High variability can stem from several experimental factors:

- Inconsistent Application: Ensure a uniform and complete spray coverage on the leaf discs. **Propargite** is a contact acaricide and has no systemic or osmotic action, so thorough application is critical.^{[3][14]}
- Mite Age and Condition: Use mites of a standardized age and from a healthy, well-fed colony. The susceptibility of mites can vary with their life stage and nutritional status.
- Environmental Control: Maintain consistent temperature, humidity, and photoperiod throughout the experiment. As noted, temperature significantly affects **propargite**'s activity.^[1]
- Mite Escape/Drowning: Ensure the barrier around your leaf discs (e.g., wet cotton) is properly maintained to prevent mites from escaping or drowning, which would skew mortality counts.^[15]

Quantitative Data Summary

The following tables summarize key data on the lethal and sublethal effects of **propargite** on various mite species.

Table 1: Lethal Concentration (LC₅₀) Values for **Propargite**

Species	Type	LC ₅₀ Value (ppm)	Host Plant / Conditions	Source
Tetranychus urticae	Pest Mite	77.05	Not Specified	[16]
Tetranychus urticae	Pest Mite	0.08 - 0.16	Cucumber	[17]
Tetranychus pacificus	Pest Mite	484	Almonds (Initial Culture)	[18]
Tetranychus pacificus	Pest Mite	11,466 - 14,861	Almonds (Resistant Culture)	[18]
Macrolophus pygmaeus	Predatory Bug	3.41 mg (ai) L ⁻¹	Lab Bioassay	[8]

Table 2: Sublethal Effects of **Propargite** on Predatory Mites

Species	Parameter	Control Value	Propargite LC ₁₀	Propargite LC ₂₀	Propargite LC ₃₀	Source
Amblyseius swirskii	Intrinsic rate of increase (r) (d ⁻¹)	0.129	0.126	0.122	0.115	[6][7]
Macrolophus pygmaeus	Intrinsic rate of increase (r) (d ⁻¹)	0.15	-	-	0.057	[8]
Macrolophus pygmaeus	Net reproductive rate (R ₀) (offspring/individual)	99.96	-	-	21.16	[8]
Macrolophus pygmaeus	Mean generation time (T) (days)	30.08	-	-	53.17	[8]

Experimental Protocols

Protocol: Leaf Disc Bioassay for Acaricide Toxicity Assessment

This protocol is a standard method for evaluating the lethal and sublethal effects of contact acaricides like **propargite** on mites under laboratory conditions.[6][15][19]

1. Materials:

- Mite-rearing units (e.g., Petri dishes with water-saturated cotton).[15]
- Fresh, untreated leaves from the host plant (e.g., bean, strawberry).
- **Propargite** formulation (e.g., 57% EC) and distilled water for dilutions.

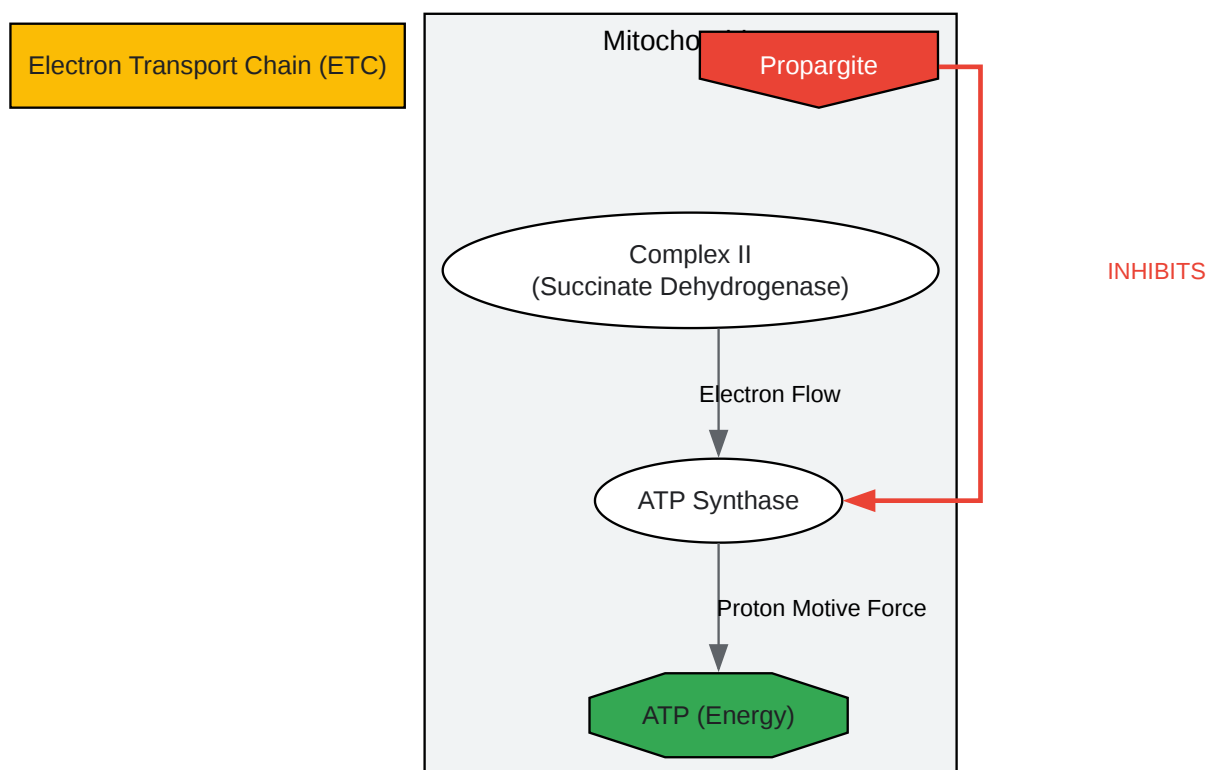
- Fine camel-hair brush for transferring mites.
- Spraying apparatus (e.g., Potter spray tower) for uniform application.
- Incubator or climate-controlled chamber (e.g., $26 \pm 1^\circ\text{C}$, $70 \pm 3\%$ RH, 16:8 L:D).[6]

2. Procedure:

- **Preparation of Leaf Discs:** Cut leaf discs (e.g., 3-4 cm diameter) from healthy, pesticide-free plants. Place each disc, abaxial (lower) side up, on a bed of water-saturated cotton wool in a Petri dish. The water-saturated cotton serves as a barrier to prevent mites from escaping and keeps the leaf fresh.[19]
- **Mite Introduction:** Using a fine brush, carefully transfer a set number of adult female mites (e.g., 15-20) of a uniform age onto the surface of each leaf disc.
- **Preparation of Acaricide Solutions:** Prepare a series of dilutions of **propargite** from the stock formulation using distilled water. Include a control treatment using only distilled water.
- **Application:** Apply the prepared solutions to the leaf discs. For direct toxicity tests, mites are placed on the discs before spraying. For residual toxicity tests, the discs are sprayed and allowed to dry before introducing the mites. Ensure a uniform application volume for all treatments.
- **Incubation:** Place the treated Petri dishes in a climate-controlled chamber under controlled conditions.[6]
- **Data Collection (Mortality):** Assess mite mortality at specified time intervals (e.g., 24, 48, 72 hours).[15] Mites that do not respond when gently prodded with a brush are considered dead. Exclude any mites that have drowned in the water barrier or escaped.
- **Data Collection (Sublethal Effects):** For sublethal studies, surviving mites are transferred individually to new, untreated leaf discs. Daily observations are then made to record longevity, oviposition rate, and egg hatchability.[15]
- **Data Analysis:** Correct mortality data using Abbott's formula if control mortality is above 5-10%. Use probit analysis to calculate LC_{50} values. For sublethal effects, use appropriate

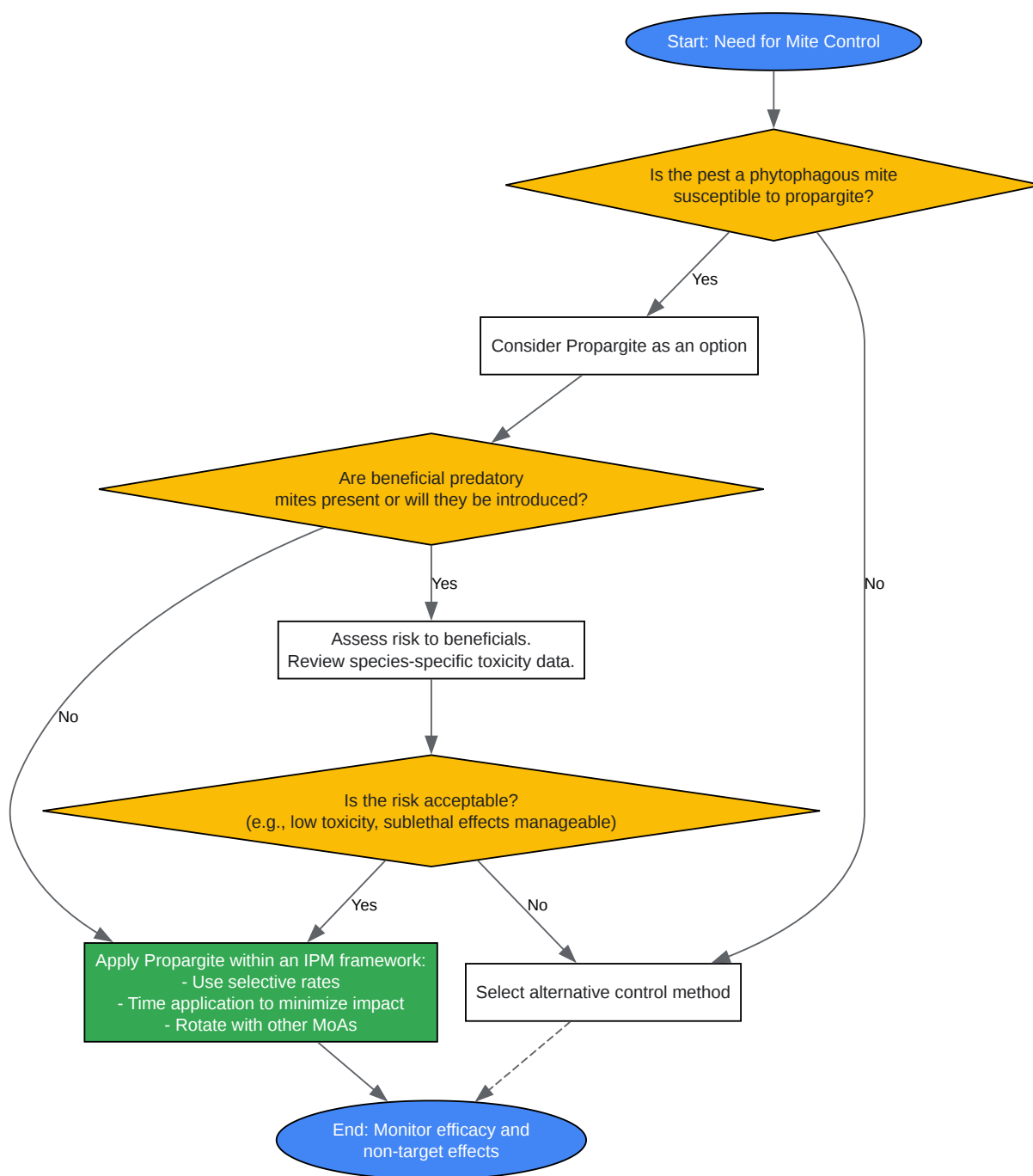
statistical methods (e.g., ANOVA, age-stage, two-sex life table analysis) to compare life table parameters between treatments and the control.[8]

Visualizations



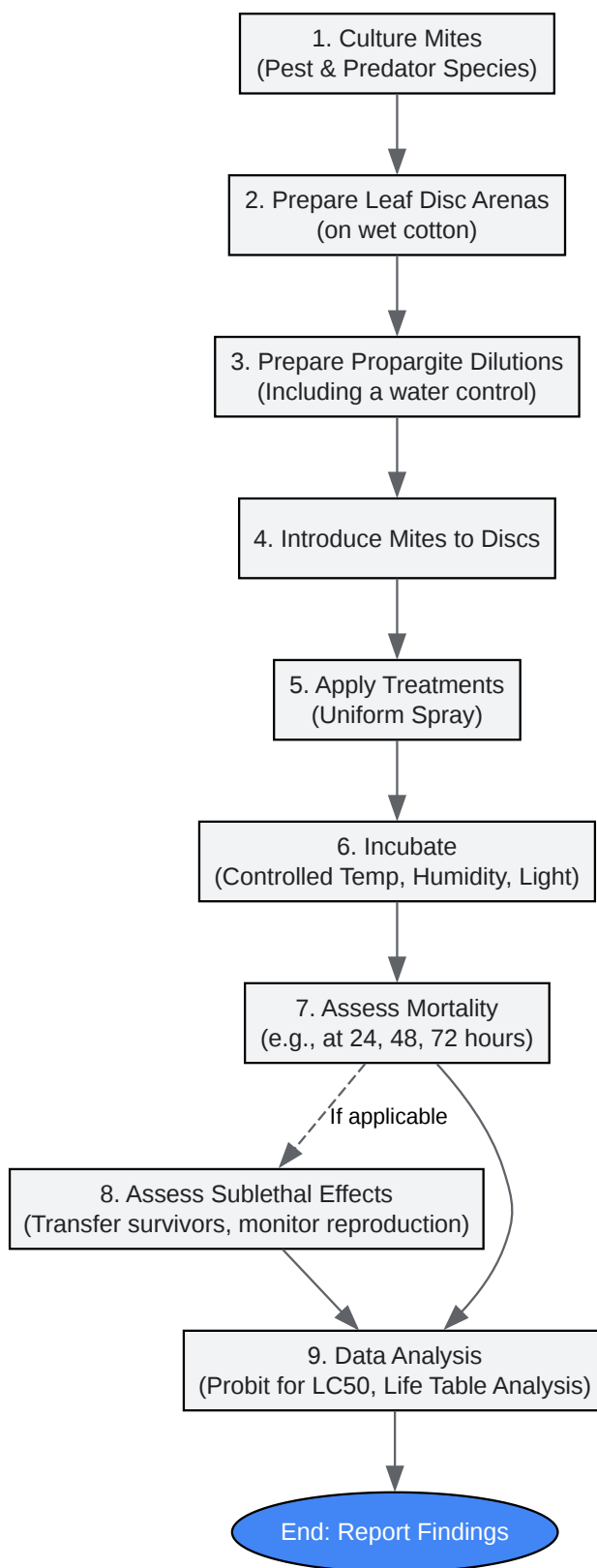
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Caption: **Propargite**'s mode of action: inhibition of mitochondrial ATP synthase.



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Caption: Decision workflow for using **propargite** with predatory mites.



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Caption: Experimental workflow for a leaf disc bioassay toxicity test.

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